Cas no 1704073-35-7 ((4-Fluoro-3-morpholinophenyl)boronic acid)
(4-Fluoro-3-morpholinophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-fluoro-3-morpholinophenyl)boronic acid
- AM88145
- (4-Fluoro-3-morpholinophenyl)boronic acid
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- MDL: MFCD28384251
- Inchi: 1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
- InChI Key: SZSMQSHSRZQGDJ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(B(O)O)C=C1N1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 226
- Topological Polar Surface Area: 52.9
(4-Fluoro-3-morpholinophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM211308-100mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 100mg |
$227 | 2021-08-04 | |
| Chemenu | CM211308-250mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 250mg |
$354 | 2021-08-04 | |
| Chemenu | CM211308-1g |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 1g |
$886 | 2021-08-04 | |
| Ambeed | A620838-250mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 250mg |
$396.0 | 2025-03-04 | |
| Ambeed | A620838-100mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 100mg |
$279.0 | 2025-03-04 | |
| Ambeed | A620838-1g |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95% | 1g |
$1086.0 | 2025-03-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX895-200mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95+% | 200mg |
2700.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX895-50mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95+% | 50mg |
1081.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX895-100mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95+% | 100mg |
1624CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX895-250mg |
(4-Fluoro-3-morpholinophenyl)boronic acid |
1704073-35-7 | 95+% | 250mg |
4321CNY | 2021-05-07 |
(4-Fluoro-3-morpholinophenyl)boronic acid Suppliers
(4-Fluoro-3-morpholinophenyl)boronic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (4-Fluoro-3-morpholinophenyl)boronic acid
(4-Fluoro-3-morpholinophenyl)boronic acid and Its Significance in Modern Chemical Biology: A Comprehensive Overview
CAS no. 1704073-35-7 corresponds to the compound (4-Fluoro-3-morpholinophenyl)boronic acid, a molecule of considerable interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of both a fluoro substituent and a morpholine ring imparts distinct chemical properties, making it a valuable scaffold for developing novel therapeutic agents.
The< strong>fluoro group at the 4-position of the phenyl ring introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. This feature is particularly significant in medicinal chemistry, where fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, bioavailability, and binding interactions with biological targets. The< strong>morpholine moiety, located at the 3-position, contributes to the compound's solubility and pharmacokinetic properties, further enhancing its suitability for pharmaceutical applications.
In recent years, there has been a growing interest in boronic acid derivatives due to their role as key intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in organic synthesis to construct complex molecular architectures, including those found in biologically active compounds. The< strong>(4-Fluoro-3-morpholinophenyl)boronic acid is particularly useful in this context due to its stability under coupling conditions and its ability to form stable boronate complexes with various organic electrophiles.
One of the most notable applications of< strong>(4-Fluoro-3-morpholinophenyl)boronic acid is in the development of targeted therapeutics. Boronate-based compounds have shown promise in various therapeutic areas, including cancer treatment. For instance, boron neutron capture therapy (BNCT) relies on boron-containing compounds to selectively target and destroy cancer cells. The< strong>fluoro and< strong>morpholine substituents in this compound may enhance its ability to accumulate in tumor tissues, thereby improving the efficacy of BNCT.
Additionally, the< strong>(4-Fluoro-3-morpholinophenyl)boronic acid has been explored as a key intermediate in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, including inflammation and cancer progression. By designing molecules that specifically inhibit these enzymes, researchers can develop novel drugs to treat a wide range of diseases. The boronic acid moiety allows for the formation of reversible covalent bonds with protease active sites, leading to highly selective inhibition.
The structural features of< strong>(4-Fluoro-3-morpholinophenyl)boronic acid also make it a valuable tool for studying molecular interactions at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate how this compound interacts with biological targets. These studies not only provide insights into the mechanisms of action of potential drugs but also help in designing molecules with improved binding affinities and selectivities.
In conclusion, the compound< strong>(4-Fluoro-3-morpholinophenyl)boronic acid (CAS no. 1704073-35-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural composition, featuring both fluoro and morpholine substituents, makes it a versatile scaffold for developing novel therapeutics. The compound's utility in Suzuki-Miyaura cross-coupling reactions, its potential applications in targeted therapies such as BNCT, and its role as an intermediate in protease inhibition highlight its importance in modern drug discovery efforts.
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